Bicyclo[2.2.0]hexane Bicyclo[2.2.0]hexane
Brand Name: Vulcanchem
CAS No.: 186-04-9
VCID: VC18963812
InChI: InChI=1S/C6H10/c1-2-6-4-3-5(1)6/h5-6H,1-4H2
SMILES:
Molecular Formula: C6H10
Molecular Weight: 82.14 g/mol

Bicyclo[2.2.0]hexane

CAS No.: 186-04-9

Cat. No.: VC18963812

Molecular Formula: C6H10

Molecular Weight: 82.14 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[2.2.0]hexane - 186-04-9

Specification

CAS No. 186-04-9
Molecular Formula C6H10
Molecular Weight 82.14 g/mol
IUPAC Name bicyclo[2.2.0]hexane
Standard InChI InChI=1S/C6H10/c1-2-6-4-3-5(1)6/h5-6H,1-4H2
Standard InChI Key YZLCEXRVQZNGEK-UHFFFAOYSA-N
Canonical SMILES C1CC2C1CC2

Introduction

Structural Characteristics and Physical Properties

Molecular Architecture

Bicyclo[2.2.0]hexane consists of two fused cyclopropane rings sharing two bridgehead carbon atoms, resulting in a rigid, boat-like structure. The compound’s IUPAC name, bicyclo[2.2.0]hexane, reflects its bridge lengths (two carbons each) and the six-membered ring system . The molecular strain arises from bond angles deviating significantly from the ideal 109.5109.5^\circ tetrahedral geometry, with cyclopropane rings imposing 6060^\circ angles at the bridgehead carbons. This strain contributes to its elevated reactivity compared to less constrained hydrocarbons.

Thermochemical and Spectroscopic Data

Key physical and thermochemical properties of bicyclo[2.2.0]hexane are summarized in Table 1.

Table 1: Physical and Chemical Properties of Bicyclo[2.2.0]hexane

PropertyValueSource
Molecular formulaC6H10\text{C}_6\text{H}_{10}
Molecular weight82.1436g/mol82.1436 \, \text{g/mol}
Enthalpy of formation (ΔfH\Delta_fH^\circ)29.8kcal/mol29.8 \, \text{kcal/mol}
Ionization energy (adiabatic)9.0eV9.0 \, \text{eV}
Ionization energy (vertical)9.6eV9.6 \, \text{eV}
SolubilityInsoluble in water; soluble in organic solvents

The compound’s ionization energy, measured via photoelectron spectroscopy, highlights its electronic stability despite geometric strain . Nuclear magnetic resonance (NMR) studies reveal distinct chemical shifts for bridgehead (δ1.2ppm\delta \approx 1.2 \, \text{ppm}) and methylene protons (δ1.8ppm\delta \approx 1.8 \, \text{ppm}), consistent with its strained geometry.

Synthesis and Historical Development

Early Synthetic Approaches

Initial syntheses of bicyclo[2.2.0]hexane in the 1950s relied on dimerization of cyclobutadiene, a highly unstable intermediate generated under cryogenic conditions. For example, co-condensation of chlorinated disilanes with lithium in tetrahydrofuran (THF) provided a pathway to stabilize reactive precursors . Modern methods employ transition metal catalysts to facilitate [2+2] cycloadditions, though yields remain moderate due to competing polymerization side reactions.

Contemporary Methodologies

Recent advances emphasize the use of photochemical and redox-triggered strategies. For instance, ultraviolet irradiation of norbornadiene derivatives induces ring contraction, yielding bicyclo[2.2.0]hexane with enhanced stereochemical control. These methods often require inert atmospheres and low temperatures (78C-78^\circ \text{C}) to suppress undesired radical chain reactions .

Reactivity and Reaction Mechanisms

Ring-Opening Reactions

The compound’s strain energy (30kcal/mol\sim 30 \, \text{kcal/mol}) drives facile ring-opening under thermal or photochemical conditions. For example, heating bicyclo[2.2.0]hexane to 150C150^\circ \text{C} generates cyclohexene via retro-Diels-Alder elimination. Halogenation with bromine proceeds via an SH2S_H2 mechanism, where bromine atoms abstract hydrogen from bridgehead positions, forming brominated derivatives .

Radical-Mediated Transformations

Electron paramagnetic resonance (EPR) spectroscopy has identified key radical intermediates in bicyclo[2.2.0]hexane reactions. The bicyclo[2.2.0]hexan-2-yl radical undergoes stereoelectronically forbidden β\beta-scission to yield cyclohex-3-enyl radicals (Figure 1) . Semi-empirical calculations (MNDO, MINDO/3) corroborate the radical’s distorted geometry and transition state energetics .

Figure 1: Radical Rearrangement Pathway

Bicyclo[2.2.0]hexan-2-ylCyclohex-3-enyl radicalΔG=12.4kcal/mol[5]\text{Bicyclo[2.2.0]hexan-2-yl} \rightarrow \text{Cyclohex-3-enyl radical} \quad \Delta G^\ddagger = 12.4 \, \text{kcal/mol} \,[5]

Substituents on the bicyclic framework markedly influence reaction rates. Electron-withdrawing groups stabilize transition states, accelerating ring-opening by 10210^2-fold compared to unsubstituted analogs.

Applications in Modern Chemistry

Materials Science

Bicyclo[2.2.0]hexane’s rigidity makes it a promising monomer for high-performance polymers. Copolymerization with styrene derivatives yields materials with exceptional thermal stability (Tg>300CT_g > 300^\circ \text{C}). Its strained geometry also facilitates incorporation into metal-organic frameworks (MOFs), enhancing porosity for gas storage applications.

Organic Synthesis

The compound serves as a proaromatic platform in redox-triggered reactions. For example, two-electron oxidation generates a conjugated diradical, enabling [4+2] cycloadditions with dienophiles under mild conditions. This strategy has been leveraged in total syntheses of natural products such as cubane derivatives.

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